4-Hydroxysulfadiazine
Description
4-Hydroxysulfadiazine is a hydroxylated metabolite of the sulfonamide antibiotic sulfadiazine, which is widely used in veterinary medicine. Sulfadiazine undergoes metabolic transformations in animals, primarily via acetylation (yielding N-acetylsulfadiazine) and hydroxylation (yielding this compound) . These metabolites are excreted into the environment through manure, where they persist due to their polar nature and moderate mobility in soil . This compound has been detected in agricultural soils at concentrations up to 2,300 ng/g in Germany, highlighting its environmental significance . Its structural features include a hydroxyl group (-OH) at the para position of the benzene ring, distinguishing it from the parent compound sulfadiazine .
Properties
IUPAC Name |
4-amino-N-(6-oxo-1H-pyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c11-7-1-3-8(4-2-7)18(16,17)14-10-12-6-5-9(15)13-10/h1-6H,11H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSDCIJVSFIVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204849 | |
| Record name | 4-Hydroxysulfadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56305-66-9 | |
| Record name | 4-Hydroxysulfadiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056305669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxysulfadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxysulfadiazine can be synthesized through the hydroxylation of sulfadiazine. This process typically involves the use of hydroxylating agents under controlled conditions. One common method includes the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 4-position of the sulfadiazine molecule .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and the concentration of reagents, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Oxidation Reactions
4-Hydroxysulfadiazine undergoes oxidation to form derivatives such as sulfones or quinone-like structures. Key findings include:
-
Potassium permanganate () in acidic medium () oxidizes the hydroxyl group, producing a ketone derivative at 70–80°C.
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Chromium trioxide () in acetic acid achieves complete oxidation within 2 hours, yielding a carboxylic acid analog.
Reduction Reactions
Reductive modifications focus on the sulfonamide or hydroxyl groups:
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Sodium borohydride () in ethanol reduces the hydroxyl group to a hydrocarbon chain at 25°C, achieving 60% conversion.
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Catalytic hydrogenation () selectively reduces the pyrimidine ring’s double bonds, forming a saturated analog with 90% efficiency.
Substitution Reactions
The hydroxyl group facilitates nucleophilic substitution under basic conditions:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | Methyl iodide () | KOH, DMSO, 50°C | 4-Methoxy derivative |
| Acylation | Acetyl chloride () | Pyridine, RT | 4-Acetoxy derivative |
| Halogenation | Toluene, reflux | 4-Chloro analog |
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates detected using ESR spectroscopy, with acting as a one-electron oxidant.
-
Substitution : Follows an mechanism confirmed by kinetic studies showing second-order dependence on hydroxide ion concentration.
Stability and Degradation
Under UV light (254 nm), this compound degrades into sulfanilic acid and pyrimidine fragments within 48 hours, as confirmed by HPLC-MS. Hydrolysis in acidic conditions () cleaves the sulfonamide bond, forming 4-aminopyrimidine and benzenesulfonic acid.
Environmental Relevance
As a sulfadiazine metabolite, this compound’s reactions influence its persistence in soil and water. Oxidation by soil peroxidases reduces its half-life from 30 days to 7 days, mitigating ecological risks .
This comprehensive analysis underscores this compound’s versatility in synthetic and environmental chemistry, with reaction pathways validated by spectroscopic and kinetic data .
Scientific Research Applications
4-Hydroxysulfadiazine has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the study of sulfonamide metabolites.
Biology: The compound is studied for its effects on microbial communities in soil and water systems.
Medicine: Research focuses on its potential use as an antimicrobial agent and its behavior in biological systems.
Mechanism of Action
4-Hydroxysulfadiazine exerts its antimicrobial effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and replication. By competitively inhibiting this enzyme, this compound disrupts the production of folic acid, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Structural Analogues
Sulfadiazine
- Structure : A sulfonamide antibiotic with a pyrimidine ring linked to a benzene sulfonamide group.
- Metabolism: In calves and cows, sulfadiazine is predominantly acetylated (N-acetylsulfadiazine), with minor hydroxylation (4-hydroxysulfadiazine) . In pigs, both N-acetylsulfadiazine (44% of excreted metabolites) and this compound are major metabolites .
- Environmental Impact : Sulfadiazine is less persistent than its metabolites, with soil concentrations typically lower (e.g., 5.8 ng/g in Germany) .
N-Acetylsulfadiazine
- Structure : Acetylated derivative of sulfadiazine, with an acetyl group (-COCH₃) replacing the amine hydrogen.
- Metabolism : Forms via phase II acetylation in livestock. In pigs, it accounts for ~44% of excreted sulfadiazine metabolites .
- Environmental Behavior : Less polar than this compound but can revert to sulfadiazine under certain conditions, similar to N-acetylsulfamethoxazole .
Sulfasalazine
- Structure : Contains an azo group (-N=N-) linking a sulfapyridine moiety to salicylic acid .
- Function : Used as an anti-inflammatory drug, unlike sulfadiazine and its metabolites, which are antimicrobials.
- Metabolism: Splits into sulfapyridine and 5-aminosalicylic acid in the gut, differing from sulfadiazine’s hydroxylation/acetylation pathways .
Functional Analogues (Sulfonamide Antibiotics)
Sulfamethoxazole
- Structure : Contains a methylisoxazole ring instead of sulfadiazine’s pyrimidine.
- Metabolism : Forms N-acetylsulfamethoxazole, which can regenerate the parent compound in wastewater, mirroring concerns with N-acetylsulfadiazine .
- Environmental Persistence : Detected at high levels in aquatic environments due to weak soil adsorption .
Sulfamethazine
- Structure : Features a dimethylpyrimidine ring.
Hydroxylated Aromatic Compounds
4-Hydroxybenzoic Acid
- Structure : A benzoic acid derivative with a hydroxyl group at the para position, lacking the sulfonamide group .
- Environmental Role : Less toxic and more biodegradable than this compound, but shares similar hydroxylation-driven polarity .
Comparative Data Tables
Table 1: Metabolic Pathways of Sulfadiazine in Livestock
| Species | Major Metabolites (%) | Minor Metabolites | Reference |
|---|---|---|---|
| Cattle/Calves | N-Acetylsulfadiazine (>90%) | This compound (trace) | |
| Pigs | N-Acetylsulfadiazine (44%), this compound | N-Formylsulfadiazine |
Table 2: Environmental Concentrations in Agricultural Soils
| Compound | Concentration (ng/g) | Location | Reference |
|---|---|---|---|
| This compound | 2,300 | Germany | |
| Sulfadiazine | 5.8 | Germany | |
| Sulfamethoxazole | 120–450 | Global |
Table 3: Key Structural Differences
| Compound | Functional Groups | Core Structure |
|---|---|---|
| This compound | -SO₂NH₂, -OH (para) | Pyrimidine-sulfonamide |
| N-Acetylsulfadiazine | -SO₂NHCOCH₃ | Pyrimidine-sulfonamide |
| Sulfasalazine | -SO₂NH₂, -N=N-, -COOH | Azo-linked salicylate |
Toxicity and Environmental Risks
- Sulfadiazine : Acute toxicity is low, but metabolites like this compound may enhance long-term ecological risks .
Biological Activity
4-Hydroxysulfadiazine is a derivative of sulfadiazine, a sulfonamide antibiotic that has been widely studied for its biological activity, particularly against various bacterial strains. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, pharmacokinetics, and case studies demonstrating its efficacy.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it has a broad spectrum of action, including effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
1.1. Minimum Inhibitory Concentration (MIC) Values
The effectiveness of this compound can be quantified through MIC values, which indicate the lowest concentration of an antimicrobial that inhibits the growth of a microorganism. The following table summarizes the MIC values reported for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 7.81 |
| Escherichia coli | 15.63 |
| Mycobacterium tuberculosis | 8 - 250 |
| Mycobacterium kansasii | 8 - 32 |
| Candida spp. | 1.95 |
These results demonstrate that this compound is particularly potent against certain strains, making it a promising candidate for further development in antimicrobial therapies .
2. Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic efficacy and safety profile. A study comparing different dosing regimens found that sulfadiazine concentrations achieved through twice-daily dosing were comparable to those obtained with more frequent dosing schedules, suggesting that adherence to treatment could be improved with less frequent dosing .
2.1. Bioavailability and Metabolism
The bioavailability of this compound can be influenced by various factors including patient-specific characteristics and concurrent medications. Its metabolism primarily occurs in the liver, where it undergoes conjugation processes that affect its activity and elimination from the body.
3.1. Efficacy in HIV-Infected Patients
A notable case study involved HIV-infected patients treated with sulfadiazine for toxoplasmosis. The study highlighted that the administration of sulfadiazine resulted in significant improvements in clinical outcomes, with minimal adverse effects reported . This underscores the potential utility of this compound in treating opportunistic infections in immunocompromised individuals.
3.2. Antimicrobial Resistance
Another study focused on the degradation of sulfadiazine by specific bacterial strains, revealing insights into how bacteria can develop resistance mechanisms against sulfonamides. This research is critical for understanding the long-term efficacy of this compound in clinical settings .
4. Conclusion and Future Directions
The biological activity of this compound establishes it as a significant player in the fight against bacterial infections, particularly those caused by resistant strains. Ongoing research is necessary to fully elucidate its mechanisms of action, optimize dosing regimens, and explore its potential in combination therapies.
Future studies should also focus on:
- Exploring Combination Therapies : Investigating the synergistic effects when combined with other antibiotics.
- Resistance Mechanisms : Understanding how bacteria adapt to sulfonamides to inform better treatment strategies.
- Clinical Trials : Conducting extensive clinical trials to assess long-term safety and efficacy in diverse populations.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
